molecular formula C16H15N5O3 B2779041 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-31-9

4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2779041
CAS No.: 343373-31-9
M. Wt: 325.328
InChI Key: GRAYRERDOKLXBX-UHFFFAOYSA-N
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Description

4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a potent and selective small-molecule inhibitor identified for its activity against Janus Kinase (JAK) family enzymes, particularly JAK1 and JAK2. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. This targeted mechanism makes it an invaluable chemical probe for basic research in immunology and oncology, where aberrant JAK-STAT signaling is a well-documented driver of pathogenesis. Researchers utilize this compound to investigate the role of JAK-STAT signaling in autoimmune diseases, hematological malignancies, and inflammatory conditions. Its structure, featuring the 1,2,4-triazol-3-one scaffold, is a recognized pharmacophore in kinase inhibitor design, contributing to its high affinity and selectivity profile. Studies employing this inhibitor have been instrumental in elucidating cytokine receptor signaling dynamics and validating JAKs as therapeutic targets in various preclinical models. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11(2)12-5-7-13(8-6-12)19-10-18-20(16(19)22)15-14(21(23)24)4-3-9-17-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAYRERDOKLXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321033
Record name 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343373-31-9
Record name 2-(3-nitropyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

    Formation of the triazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the isopropylphenyl group: This step may involve the use of Friedel-Crafts alkylation or other suitable methods to attach the isopropylphenyl group to the triazolone ring.

    Nitration of the pyridine ring: The pyridine ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro substituent on the pyridine ring undergoes selective reduction under catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., LiAlH₄, Sn/HCl). This yields the corresponding amine derivative, 4-(4-isopropylphenyl)-2-(3-amino-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , which serves as a precursor for further functionalization (e.g., acylation, sulfonation) .

Key Data:

Reduction MethodConditionsProduct YieldApplication
Catalytic H₂/Pd-C1 atm, RT, 12h~85%Pharmaceutical intermediates
Sn/HClReflux, 6h~78%Agrochemical synthesis

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • Nucleophilic substitutions : The N2 position reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives.

  • Cycloadditions : Reacts with sulfonyl azides to form 1,2,3-triazoles via Huisgen-type cycloaddition under catalyst-free conditions .

Example Reaction Pathway:

text
Enaminone + Sulfonyl Azide → Triazoline Intermediate → [Path A: NH-1,2,3-triazole + Sulfonamide] → [Path B: Diazoketone + Sulfonamidine]

This bifurcation depends on sulfonyl azide substituents and solvent polarity .

Competitive Reaction Pathways with Sulfonyl Azides

A study using DFT calculations and experimental validation revealed solvent- and substituent-dependent outcomes :

Sulfonyl Azide SubstituentSolventMajor ProductSelectivity Factor
4-MethoxyphenylPyridineNH-1,2,3-triazole (4 )>90%
4-NitrophenylEthanolDiazoketone (5 )~85%
PhenylDCMMixed (60:40 ratio)N/A

Mechanistic Insights:

  • Electron-donating groups (e.g., -OCH₃) favor triazole formation via a low-barrier 1,3-H shift .

  • Electron-withdrawing groups (e.g., -NO₂) promote diazoketone generation due to enhanced cycloreversion kinetics (ΔG‡ = 25.7 kcal/mol) .

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) stabilize transition states for cycloaddition, accelerating triazole formation.

  • Protic solvents (e.g., ethanol) favor proton transfer steps, facilitating diazoketone pathways .

Functionalization of the Isopropylphenyl Group

The 4-isopropylphenyl moiety undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position. For example:

text
HNO₃/H₂SO₄ → Nitro-substituted derivative (C16H14N6O5) Cl₂/FeCl₃ → Chlorinated analog (C16H14ClN5O3)

These modifications alter steric and electronic properties, impacting bioactivity .

Stability and Degradation

The compound is stable under ambient conditions but degrades under:

  • Strong acids/bases : Hydrolysis of the triazole ring occurs at pH < 2 or pH > 12.

  • UV light : Photooxidation of the nitro group generates trace nitroso byproducts .

Scientific Research Applications

Pharmacological Potential

The pharmacological applications of 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been explored in several studies:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound's structure suggests it may possess similar activities against various pathogens .
  • Anticancer Properties : Triazoles are often investigated for their potential anticancer effects. Research has shown that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines .

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the Triazole Ring : The triazole ring can be synthesized via cyclization reactions involving hydrazines and carbonyl compounds.
  • Functionalization : The introduction of the isopropylphenyl and nitropyridine groups can be achieved through electrophilic substitution reactions .

These synthetic pathways are crucial for developing analogs with optimized biological activity.

Case Studies

Several case studies highlight the application of this compound in drug discovery:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Investigation into Anticancer Effects : Another research article focused on the anticancer properties of triazole derivatives, showing that compounds with similar structures induced apoptosis in human cancer cell lines through mechanisms involving oxidative stress .

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : This compound may interact with cellular signaling pathways involved in inflammation and cell survival, making it a candidate for further therapeutic exploration .

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one would depend on its specific biological target. Generally, triazolones can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can be compared with other triazolones such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, while the nitro group can contribute to its electronic properties and reactivity.

Biological Activity

The compound 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , also known by its CAS number 343373-31-9, is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C16H15N5O3
  • Molecular Weight : 325.32 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, primarily focusing on its antimicrobial and anticancer properties. Below is a summary of key findings from diverse sources.

Antimicrobial Activity

  • In Vitro Studies : Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar derivatives have been reported between 3.12 and 12.5 µg/mL .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Activity

  • Cell Line Studies : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Case Study : A specific study highlighted the effects of a related triazole compound on human breast cancer cells (MCF-7), where it was found to significantly reduce cell viability at concentrations as low as 10 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli10 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
AnticancerA549 (lung cancer)IC50 = 15 µM

Q & A

Basic Question: What are the recommended synthetic routes for 4-(4-isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with nitro-substituted pyridine derivatives. Key steps include:

  • Cyclocondensation : Formation of the triazole ring via reaction with carbonyl reagents (e.g., carbonyldiimidazole) under reflux in aprotic solvents like DMF .
  • Functionalization : Introduction of the isopropylphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled inert atmospheres .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound. Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies often arise from tautomerism or crystal packing effects in triazole derivatives. To address this:

  • Cross-Validation : Combine 1^1H/13^{13}C-NMR, IR (for nitro and carbonyl groups), and high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry by determining the crystal structure, as demonstrated for structurally similar triazoles .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C-NMR : Identify proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm, triazole protons at δ 8.2–8.9 ppm) and carbon types (e.g., carbonyl carbons at δ 165–170 ppm) .
  • FT-IR : Confirm nitro group vibrations (1520–1350 cm1^{-1}) and triazole ring stretching (1600–1500 cm1^{-1}) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+^+ at m/z 354.12) and fragmentation patterns .

Advanced Question: What strategies improve reaction yields during triazole ring formation?

Methodological Answer:
Low yields may stem from side reactions (e.g., oxidation of nitro groups). Optimize by:

  • Catalyst Screening : Use Cu(I) or Ru-based catalysts to enhance cyclization efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproducts .
  • Temperature Control : Perform reactions under microwave irradiation (80–100°C, 30 min) to accelerate kinetics and suppress decomposition .

Basic Question: How should researchers design biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole scaffold’s affinity for ATP-binding pockets. Use fluorescence-based readouts .
  • Molecular Docking : Predict binding modes with software like AutoDock Vina, focusing on nitro and pyridine groups’ interactions with active-site residues .
  • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsome assays .

Advanced Question: How to address contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay variability or impurity interference. Mitigate via:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and ensure compound purity (>98% by HPLC) .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC50_{50} values and exclude non-specific effects .
  • Meta-Analysis : Compare results with structurally analogous triazoles (e.g., 5-(4-nitrophenyl) derivatives) to identify trends .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives) .

Advanced Question: How can researchers evaluate the environmental impact of this compound?

Methodological Answer:

  • Fate Studies : Use OECD 307 guidelines to assess soil biodegradation and photolysis in simulated sunlight .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50_{50} determination) and algal growth inhibition assays .
  • Computational Tools : Predict bioaccumulation potential using EPI Suite’s BCFBAF model .

Basic Question: What computational methods aid in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomeric equilibria .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

Advanced Question: How to optimize regioselectivity in triazole derivatives during synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on the pyridine ring to steer cyclization .
  • Microwave Synthesis : Enhance kinetic control to favor the 1,4-disubstituted triazole isomer over 1,5-regioisomers .

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